2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)-
Description
This brominated furanone derivative is a halogenated compound isolated from marine macroalgae, such as Delisea pulchra . Its structure features a 2(5H)-furanone core substituted with a bromine atom at position 4, a butyl group at position 3, and a dibromomethylene group at position 5 (Figure 1). The compound exhibits potent quorum-sensing (QS) inhibitory activity, targeting bacterial communication systems like autoinducer-2 (AI-2) and acyl-homoserine lactones (AHLs). This disrupts biofilm formation and virulence factor production in pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis without directly inhibiting bacterial growth .
Properties
CAS No. |
63025-36-5 |
|---|---|
Molecular Formula |
C9H9Br3O2 |
Molecular Weight |
388.88 g/mol |
IUPAC Name |
4-bromo-3-butyl-5-(dibromomethylidene)furan-2-one |
InChI |
InChI=1S/C9H9Br3O2/c1-2-3-4-5-6(10)7(8(11)12)14-9(5)13/h2-4H2,1H3 |
InChI Key |
VGADRJOQALVEDC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(Br)Br)OC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Step 1: Condensation Reaction
Ethyl-2-bromohexanoate reacts with ethylacetoacetate under basic conditions to form diethyl-2-acetyl-3-butylbutanedioate. This Claisen-like condensation proceeds via enolate formation, facilitated by alkoxide bases, yielding a β-keto ester with a butyl side chain. The reaction is typically conducted in anhydrous ethanol or tetrahydrofuran (THF) at reflux temperatures (60–80°C) for 6–12 hours.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | THF/Ethanol |
| Temperature | 60–80°C |
| Catalyst | Sodium ethoxide |
| Yield | 70–85% |
Step 2: Hydrolysis and Decarboxylation
The diester intermediate undergoes alkaline hydrolysis using aqueous sodium hydroxide (2M) to yield 2-(2-oxopropyl)hexanoic acid. Subsequent decarboxylation at elevated temperatures (100–120°C) eliminates carbon dioxide, forming a γ-keto acid. This step is critical for reducing steric hindrance prior to bromination.
Key Observations
Step 3: Bromination of γ-Keto Acid
Electrophilic bromination introduces bromine atoms at the α-position of the ketone. Using liquid bromine (Br₂) in dichloromethane (DCM) at 0–5°C, the γ-keto acid is converted into 2-(2-bromo-2-oxopropyl)-5-bromohexanoic acid. Excess bromine ensures complete di-substitution, though side reactions (e.g., over-bromination) are mitigated by controlled addition rates.
Mechanistic Insight
Bromination proceeds via enol intermediate formation, where the α-hydrogen is abstracted to generate a nucleophilic enolate. Electrophilic attack by Br⁺ results in C-Br bond formation, stabilized by the electron-withdrawing ketone group.
Cyclization and Dehydrobromination
Cyclization to Furanone
The brominated γ-keto acid undergoes intramolecular cyclization in the presence of acetic anhydride, forming 3-butyl-5-(bromomethylene)-2(5H)-furanone. This step involves nucleophilic attack by the carboxylic oxygen on the carbonyl carbon, followed by dehydration to form the lactone ring.
Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Cyclizing Agent | Acetic anhydride |
| Temperature | 25–30°C (room temperature) |
| Reaction Time | 1–2 hours |
Dehydrobromination
Treatment with a mild base (e.g., triethylamine or pyridine) induces β-elimination of HBr, converting the bromomethylene group into a dibromomethylene moiety. This step is conducted in DCM at 0°C to prevent degradation of the thermally sensitive furanone.
Chemical Equation
$$
\text{3-Butyl-5-(bromomethylene)-2(5H)-furanone} + \text{Base} \rightarrow \text{4-Bromo-3-butyl-5-(dibromomethylene)-2(5H)-furanone} + \text{HBr}
$$
Purification and Characterization
Purification via Preparative TLC
The crude product is purified using silica gel-based preparative TLC with a hexane:ethyl acetate (4:1) mobile phase. This method resolves the target compound (Rf = 0.45–0.50) from by-products such as unreacted starting materials and brominated isomers.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
- νC=O : 1745 cm⁻¹ (lactone carbonyl).
- νC=C : 1650 cm⁻¹ (exocyclic dibromomethylene).
- νC-Br : 650–550 cm⁻¹ (C-Br stretching).
¹H-NMR (CDCl₃, 600 MHz)
| δ (ppm) | Assignment |
|---|---|
| 0.8 (t) | Terminal methyl (CH₃) |
| 1.1 (s) | Methylene (CH₂) |
| 1.3 (q) | Quaternary carbon (C-Br) |
| 2.8 (t) | α-methylene to lactone |
¹³C-NMR
- δ 170.5 : Lactone carbonyl.
- δ 120.3, 122.1 : Dibromomethylene carbons.
- δ 35.2–22.1 : Butyl chain carbons.
Alternative Synthetic Approaches
Photooxidation of Brominated Precursors
Rose Bengal-sensitized photooxidation of 3-bromofuran derivatives in oxygen-saturated dichloromethane at −78°C generates hydroxylated intermediates, which are subsequently brominated and dehydrated. This method avoids harsh bromination conditions but requires specialized cryogenic equipment.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate condensation and cyclization steps, reducing reaction times from hours to minutes. For example, microwave-assisted Claisen condensation at 100°C achieves 90% yield in 15 minutes, though scalability remains a challenge.
Challenges and Optimization Strategies
- Bromine Selectivity : Over-bromination is minimized by using stoichiometric bromine and low temperatures.
- Lactone Stability : The furanone ring is prone to hydrolysis; thus, anhydrous conditions are maintained during cyclization.
- Yield Improvement : Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance bromination efficiency.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to prevent decomposition and ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may result in changes to the double bonds and bromine substituents.
Scientific Research Applications
Biological Activities
- Antimicrobial Properties: Furanone derivatives, including halogenated 5-methylene-2(5H)-furanones (fimbrolides), possess antimicrobial properties .
- Antifouling Agents: Certain 1,5-dihydro-pyrrol-2-one derivatives and furanones have demonstrated antifouling properties, making them suitable for use as antifouling agents .
- Quorum Sensing Inhibition: (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone (referred to as furanone) derived from the alga Delisea pulchra, inhibits the swarming motility of Escherichia coli without affecting its growth rate . This furanone disrupts quorum sensing (QS) systems . QS is a cell-to-cell communication mechanism in bacteria, including antibiotic-resistant species, and the disruption of QS can enhance bacterial clearance and prevent biofilm formation .
- Biofilm Control: Natural furanones may offer a method to control bacterial biofilms without being toxic .
- Virulence-Gene Inhibition: The furanone Fur-1, which is (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, has been reported to inhibit AI-2–mediated QS systems . It can also inhibit Bacillus anthracis growth and virulence-gene .
Applications
The unique properties of 4-Bromo-3-butyl-5-(dibromomethylene)-2(5H)-furanone make it useful in several applications:
- Coatings and Polymers: Compounds produced via synthetic methods can be incorporated into surface coatings or polymers through various parts of the molecule, such as the alkyl chain or halomethylene functionality, via direct polymerization or copolymerization with suitable monomers .
- Pharmaceuticals: As a quorum-sensing inhibitor, this furanone could be used to develop new antibacterial strategies that target bacterial communication rather than directly killing bacteria . This is particularly relevant for combating antibiotic resistance .
- Industrial Applications: The antifouling properties of the compound make it potentially useful in marine coatings to prevent the buildup of biofilms on ships and other submerged structures .
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)- involves its interaction with molecular targets and pathways in biological systems. The compound’s antifungal activity is believed to be due to its ability to disrupt fungal cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
Key structural analogs include:
Key Observations:
- Substituent Impact: The butyl group at position 3 enhances lipid solubility, improving membrane penetration and QS inhibition efficacy compared to non-alkylated analogs like C-30 .
- Halogenation: Dibromomethylene at position 5 (target compound) confers stronger AI-2/QS interference than monobrominated analogs (e.g., C-30) .
- Activity Spectrum : The target compound inhibits both AHL- and AI-2-mediated QS, whereas C-30 primarily targets AI-2 .
Mechanistic and Functional Comparisons
Biofilm Inhibition:
- Target Compound : Reduces E. coli biofilm mass by 32% at 1 mg/mL .
- C-30: Inhibits P. aeruginosa biofilm formation by 50% at 10 µM but requires higher concentrations for gram-positive bacteria .
- 3,4-Dibromo-2(5H)-furanone: Limited biofilm suppression (<20%) due to lack of alkyl chain .
Gene Regulation:
- The target compound downregulates B. subtilis genes involved in fatty acid biosynthesis and stress responses (e.g., clpC, groES) at 5 µg/mL .
- C-30 induces oxidative stress genes in P. subtilis .
Toxicity Profile:
- coli below 1 mg/mL, whereas C-30 exhibits bacteriostatic effects at 20 µg/mL .
Biological Activity
2(5H)-Furanone, 4-bromo-3-butyl-5-(dibromomethylene)-, a brominated derivative of furanone, has garnered attention due to its significant biological activities. Characterized by a molecular formula of C₉H₉Br₃O₂ and a molecular weight of approximately 388.88 g/mol, this compound's unique structure, featuring multiple bromine substituents, enhances its reactivity and potential applications in pharmacology and microbiology .
The presence of three bromine atoms in its structure makes 2(5H)-furanone a highly reactive compound. This reactivity is pivotal in its biological interactions, particularly in disrupting quorum sensing mechanisms in bacteria. The compound's synthesis involves various methods, including bromination reactions that yield structurally diverse furanone derivatives .
Quorum Sensing Disruption
One of the most notable biological activities of 2(5H)-furanone is its ability to disrupt quorum sensing in pathogenic bacteria. Research indicates that this compound effectively inhibits gene expression regulated by quorum sensing in species such as Vibrio harveyi and Escherichia coli. For instance, studies have shown that at concentrations as low as 50 mg/L, 2(5H)-furanone significantly reduced bioluminescence in Vibrio harveyi, indicating a disruption in the quorum sensing pathway .
Antimicrobial Properties
The compound exhibits antimicrobial activity against various Gram-positive and Gram-negative bacteria. In particular, it has been shown to inhibit the growth of Bacillus anthracis and other pathogenic strains without exerting toxic effects on mammalian cells . The inhibition rates were quantified using methods such as the most probable number (MPN) technique, revealing substantial growth inhibition at specific concentrations .
Biofilm Formation Inhibition
2(5H)-furanone also plays a crucial role in inhibiting biofilm formation. It has been demonstrated to reduce biofilm thickness by up to 55% and decrease the number of viable cells within biofilms by 87% when applied at appropriate concentrations . This property is particularly valuable for controlling bacterial infections associated with biofilms in clinical settings.
Case Studies
| Study | Organism | Activity | Concentration | Outcome |
|---|---|---|---|---|
| Ren et al. (2002) | Vibrio harveyi | Quorum sensing disruption | 50 mg/L | >3 log unit decrease in bioluminescence |
| Kjelleberg (1999) | Desulfotomaculum orientis | Growth inhibition | 20-40 mg/ml | 58-96% inhibition |
| Surette & Bassler (1998) | Escherichia coli | Biofilm inhibition | 60 µg/ml | 55% reduction in biofilm thickness |
Structure-Activity Relationship
The structural modifications of furanones significantly influence their biological activity. For example, variations in the bromination pattern or the presence of different alkyl groups can lead to differing levels of antimicrobial efficacy and quorum sensing disruption capabilities. This highlights the importance of structure-activity relationship (SAR) studies in optimizing furanone derivatives for specific applications .
Q & A
Basic Research Question
- Antimicrobial Action : Inhibits swarming motility in Serratia liquefaciens MG1 and Escherichia coli at 13–20 µg/mL, without affecting growth rates .
- Biofilm Disruption : Reduces E. coli biofilm thickness by 55% (60 µg/mL) via confocal microscopy .
- Gene Regulation : Induces stress-response genes (e.g., clpC, groES) in Bacillus subtilis at 5 µg/mL .
How does this furanone disrupt quorum sensing (QS) in gram-negative bacteria?
Advanced Research Question
The compound acts as a broad-spectrum QS antagonist. In Vibrio harveyi, it inhibits autoinducer-1 (AI-1) and AI-2 signaling by 3,300- and 5,500-fold, respectively, at 10 µg/mL. In E. coli, it blocks AI-2-mediated communication, reducing biofilm formation and swarming via non-competitive inhibition of LuxS-type pathways .
What genomic responses does it trigger in Bacillus subtilis?
Advanced Research Question
At sublethal concentrations (5 µg/mL), DNA microarrays revealed induction of 92 genes (>5-fold), including:
Advanced Research Question
- Confocal Scanning Laser Microscopy (CSLM) : Measures biofilm architecture and live/dead cell ratios using SYTO 9/propidium iodide staining .
- Crystal Violet Assay : Quantifies biomass adhesion but lacks resolution for 3D structure.
- Microfluidic Flow Cells : Simulate natural environments for real-time biofilm analysis.
How do structural modifications alter bioactivity in derivatives?
Advanced Research Question
- Bromine Substitution : Removal of dibromomethylene reduces E. coli swarming inhibition by 70% .
- Alkyl Chain Extension : Longer chains (e.g., pentyl) improve membrane penetration but increase cytotoxicity .
Synthetic Strategy : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates bis-triazole derivatives with enhanced antifungal activity .
Which analytical methods validate purity and stability?
Advanced Research Question
- NMR Spectroscopy : Confirms bromine positions and lactone ring integrity.
- HPLC-MS : Detects degradation products (e.g., debrominated furanones) in DMSO stocks .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability during storage .
What is the role of halogenation in structure-activity relationships?
Advanced Research Question
Bromine atoms at positions 4 and 5 create electrophilic centers that covalently modify cysteine residues in bacterial transcription factors (e.g., LuxR). Deuterium exchange experiments confirm dibromomethylene’s role in stabilizing Michael adducts with thiol groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
